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Compound of Interest

Compound Name: 2-chloro-N,N-diisopropylacetamide

Cat. No.: B1345676

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent
chemistry has enabled the development of highly potent and selective therapeutics. Central to
this strategy is the "electrophilic warhead," a reactive moiety capable of forming a stable,
covalent bond with a target biomolecule. 2-chloro-N,N-diisopropylacetamide, a member of
the a-haloacetamide class, represents a cornerstone reagent in this field. Its utility extends far
beyond that of a simple synthetic intermediate; it is a precisely engineered tool for researchers
aiming to achieve irreversible inhibition of protein function.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity
of 2-chloro-N,N-diisopropylacetamide. We will delve into the mechanistic principles that
govern its function and present field-proven protocols and workflows. This document is
intended for researchers, medicinal chemists, and drug development professionals who seek to
leverage the power of targeted covalent modification.

Section 1: Core Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are
paramount for its successful application. 2-chloro-N,N-diisopropylacetamide is a solid at
room temperature, characterized by the presence of a reactive chloromethyl group adjacent to
a sterically hindered amide.
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Property Value Source

2-chloro-N,N-bis(propan-2-
IUPAC Name _ [1]
yl)acetamide

N,N-

Diisopropylchloroacetamide, 2-
Synonyms _ [1]

chloro-N,N-di(propan-2-

yl)acetamide

CAS Number 7403-66-9 [1]
Molecular Formula CsH16CINO [1]
Molecular Weight 177.67 g/mol [1]
Appearance Solid [1]
InChl Key CPQZQZNYTZXXBB- (]

UHFFFAOYSA-N

Section 2: Synthesis and Purification

The most reliable and common method for preparing 2-chloro-N,N-diisopropylacetamide is
through the nucleophilic acyl substitution of chloroacetyl chloride with diisopropylamine.[2] This
reaction, while straightforward, requires careful control of conditions to ensure high yield and
purity.

Expertise in Practice: Causality of Experimental Choices

e Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane (DCM) or toluene
is critical. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of
water, leading to the formation of chloroacetic acid and significantly reducing the yield of the
desired product.

» Tertiary Amine Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is added
as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCI),
which would otherwise protonate the diisopropylamine starting material, rendering it non-
nucleophilic and halting the reaction. TEA neutralizes the HCI to form triethylammonium
chloride, a salt that often precipitates and can be easily removed by filtration.
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Low-Temperature Control: The reaction is typically initiated at 0°C. This is a crucial control
measure. The acylation is highly exothermic, and uncontrolled temperature increases can
lead to side reactions and the formation of impurities. Maintaining a low temperature ensures
a smooth, controlled reaction rate.

Detailed Experimental Protocol

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen
inlet, and dropping funnel, add diisopropylamine (1.0 eq) and anhydrous dichloromethane
(DCM, approx. 5 mL per mmol of amine).

Add triethylamine (1.1 eq) to the solution.
Cool the stirred solution to 0°C using an ice-water bath.

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the
dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a
separatory funnel.

Wash the organic layer sequentially with 1M HCI (to remove excess amines), saturated
NaHCOs solution (to remove acidic impurities), and brine.

Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate in
vacuo.

The crude product can be purified by flash column chromatography on silica gel or
recrystallization to yield pure 2-chloro-N,N-diisopropylacetamide.

Visualization: Synthesis Workflow

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1345676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Preparation

Diisopropylamine
Triethylamine
Anhydrous DCM

i:harge

Flame-dried Flask
under N2
Reaction

Cool to 0°C

Dropwise Addition
of Chloroacetyl Chloride
Stir at RT
(2-4h)

Workup &‘;’uriﬁcation

Liquid-Liquid
Extraction
\ 4
Dry (Na2S04)
& Concentrate

\ 4

Purify
(Chromatography)

Yields

———

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-chloro-N,N-diisopropylacetamide.
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Section 3: Spectroscopic and Analytical
Characterization

While a dedicated public spectral database for 2-chloro-N,N-diisopropylacetamide is not
readily available, its structure allows for a confident prediction of its key analytical signatures
based on data from analogous compounds like N,N-diisopropylacetamide and other
chloroacetamides.[3][4][5][6]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1345676?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Diisopropylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N_N-dimethylacetamide
https://webbook.nist.gov/cgi/inchi?ID=C759228&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C759228&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Technique Expected Signature Rationale
The methylene protons
(CH2CI) are deshielded by
both the adjacent carbonyl and
0 ~4.1-4.3 ppm (s, 2H): - ) )
the highly electronegative
C(=0O)CH2CId ~3.5-4.0 ppm ] )
chlorine atom. The isopropyl
1H NMR (m, 2H): -N(CH(CH3)2)20 ~1.2- ) )
methine protons (CH) are split
1.4 ppm (d, 12H): -
by the methyl groups. The
N(CH(CHs)2)2 ]
twelve isopropyl methyl
protons will appear as a
characteristic doublet.
The carbonyl carbon is the
0 ~165-168 ppm:C=0% ~48-50 ] )
most downfield signal. The
ppm: -N(CH(CH3s)2)20 ~40-42 ) )
13C NMR chemical shifts of the CH2ClI
ppm: -CH2CId ~20-22 ppm: - )
and isopropyl CH carbons are
N(CH(CHs3)2)2 . -
key identifiers.
The strong amide carbonyl
v ~1650-1670 cm™~! (strong): ) ]
) stretch is a dominant feature.
FT-IR C=0 stretch (amide)v ~650-

800 cm~1 (strong): C-Cl stretch

The C-Cl stretch appears in

the fingerprint region.

Mass Spec (El)

[M]+e at m/z 177/179:
Molecular ion peak with ~3:1
isotopic pattern.Key Fragment
at m/z 100: [M - CHz2Cl]+-

The presence of chlorine
results in a characteristic M+2
peak (:3C vs 3’Cl isotope) with
an intensity ratio of
approximately 3:1. A common
fragmentation pathway is the
alpha-cleavage of the C-C
bond next to the carbonyl,

losing the chloromethyl radical.

Section 4: Chemical Reactivity and Mechanistic

Insights
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The synthetic utility of 2-chloro-N,N-diisopropylacetamide is dominated by the reactivity of
the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and the adjacent
carbonyl group activates the a-carbon towards nucleophilic attack.

The Electrophilic Warhead: An Sn2 Mechanism

The primary reaction mechanism is a bimolecular nucleophilic substitution (Sn2).[1] A
nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the electrophilic
methylene carbon (CH2ClI), displacing the chloride ion in a single, concerted step. This forms a
stable thioether bond, resulting in irreversible covalent modification of the target.[1][7]

Caption: Sn2 reaction of a nucleophile (Nu~) with 2-chloro-N,N-diisopropylacetamide.

The steric bulk provided by the two isopropyl groups on the nitrogen atom does not significantly
hinder the approach of a nucleophile to the reactive CH2Cl center. However, it can influence the
overall conformation and binding orientation of the molecule within a constrained environment
like a protein's active site.

Section 5: Applications in Drug Discovery and
Chemical Biology

The a-chloroacetamide moiety is a privileged electrophile for designing Targeted Covalent
Inhibitors (TCIs).[8] TClIs offer several advantages over traditional non-covalent inhibitors,
including increased potency, prolonged duration of action, and the ability to overcome drug
resistance mechanisms.[8]

Workflow: Covalent Fragment Screening

2-chloro-N,N-diisopropylacetamide can be used as a reactive fragment or incorporated into
larger molecules for covalent fragment-based ligand discovery (FBLD). A typical workflow
involves screening for covalent modification of a target protein, often a cysteine-containing
enzyme.

 Incubation: The target protein is incubated with the chloroacetamide-containing compound at
a defined concentration and for a specific time under physiological buffer conditions.
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o Activity Assay: A functional assay is performed to measure the loss of protein activity,
indicating successful inhibition.

e Mass Spectrometry Confirmation: Intact protein mass spectrometry is used to confirm
covalent modification. A mass increase corresponding to the molecular weight of the bound
fragment (minus HCI) is a definitive indicator of covalent bond formation.

 Site of Modification Analysis: To identify the specific amino acid residue that was modified,
the protein-inhibitor adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by
LC-MS/MS analysis. The modified peptide is identified by its unique mass, and MS/MS
sequencing pinpoints the exact site of attachment.[9]
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Caption: Experimental workflow for identifying and validating a covalent inhibitor.
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Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-N,N-diisopropylacetamide is not
widely published, data from structurally similar a-chloroacetamides strongly suggest that it
should be handled as a hazardous compound.[10][11]

o Hazard Profile (by analogy): Assumed to be harmful if swallowed, toxic in contact with skin,
and potentially fatal if inhaled.[11] It is expected to cause skin irritation and serious eye
damage and may cause respiratory irritation.[10]

o Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety
glasses or goggles.

o Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.

Conclusion

2-chloro-N,N-diisopropylacetamide is more than a simple reagent; it is a potent tool for
chemical biologists and medicinal chemists. Its well-defined reactivity, rooted in the principles of
nucleophilic substitution, makes it an ideal electrophilic warhead for the design of targeted
covalent inhibitors. By understanding its synthesis, reactivity, and analytical characteristics,
researchers can effectively employ this compound to probe biological systems and develop
next-generation therapeutics with lasting efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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